molecular formula C25H34N4O6 B12368482 6-Methoxy-3-[[4-[4-(2-methoxyacetyl)piperazine-1-carbonyl]cyclohexyl]methyl]-1-methylquinazoline-2,4-dione

6-Methoxy-3-[[4-[4-(2-methoxyacetyl)piperazine-1-carbonyl]cyclohexyl]methyl]-1-methylquinazoline-2,4-dione

Cat. No.: B12368482
M. Wt: 486.6 g/mol
InChI Key: CYIHQUXKBWFESS-UHFFFAOYSA-N
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Description

6-Methoxy-3-[[4-[4-(2-methoxyacetyl)piperazine-1-carbonyl]cyclohexyl]methyl]-1-methylquinazoline-2,4-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinazoline core, a piperazine ring, and multiple methoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-3-[[4-[4-(2-methoxyacetyl)piperazine-1-carbonyl]cyclohexyl]methyl]-1-methylquinazoline-2,4-dione typically involves multiple steps, including the formation of the quinazoline core, the introduction of the piperazine ring, and the addition of methoxy groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-3-[[4-[4-(2-methoxyacetyl)piperazine-1-carbonyl]cyclohexyl]methyl]-1-methylquinazoline-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: Substitution reactions can introduce new functional groups into the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazoline derivatives with different functional groups, while substitution reactions can introduce new substituents into the piperazine ring.

Scientific Research Applications

6-Methoxy-3-[[4-[4-(2-methoxyacetyl)piperazine-1-carbonyl]cyclohexyl]methyl]-1-methylquinazoline-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methoxy-3-[[4-[4-(2-methoxyacetyl)piperazine-1-carbonyl]cyclohexyl]methyl]-1-methylquinazoline-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Methoxy-3-[[4-[4-(2-methoxyacetyl)piperazine-1-carbonyl]cyclohexyl]methyl]-1-methylquinazoline-2,4-dione include:

  • Quinazoline derivatives with different substituents.
  • Piperazine-containing compounds with various functional groups.
  • Methoxy-substituted organic molecules.

Uniqueness

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties. This compound’s unique structure allows it to interact with specific molecular targets and undergo various chemical reactions, making it valuable for diverse scientific research applications.

Properties

Molecular Formula

C25H34N4O6

Molecular Weight

486.6 g/mol

IUPAC Name

6-methoxy-3-[[4-[4-(2-methoxyacetyl)piperazine-1-carbonyl]cyclohexyl]methyl]-1-methylquinazoline-2,4-dione

InChI

InChI=1S/C25H34N4O6/c1-26-21-9-8-19(35-3)14-20(21)24(32)29(25(26)33)15-17-4-6-18(7-5-17)23(31)28-12-10-27(11-13-28)22(30)16-34-2/h8-9,14,17-18H,4-7,10-13,15-16H2,1-3H3

InChI Key

CYIHQUXKBWFESS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C(=O)N(C1=O)CC3CCC(CC3)C(=O)N4CCN(CC4)C(=O)COC

Origin of Product

United States

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